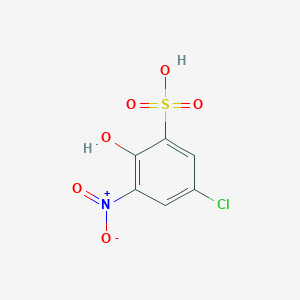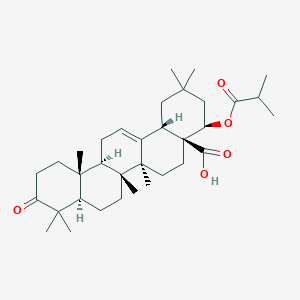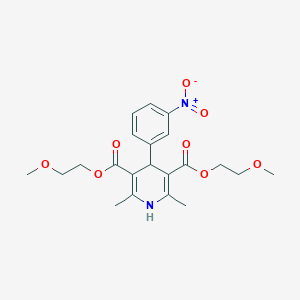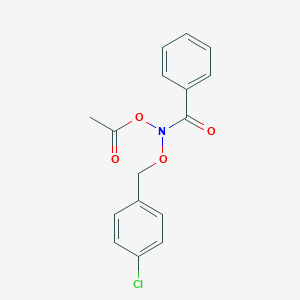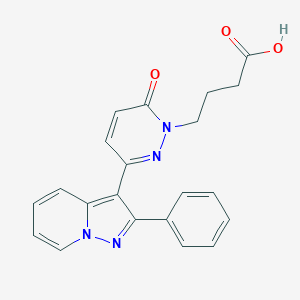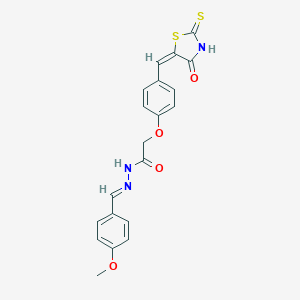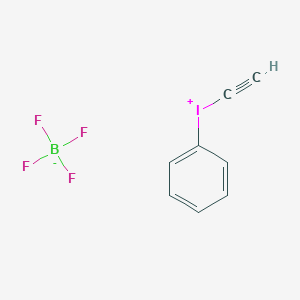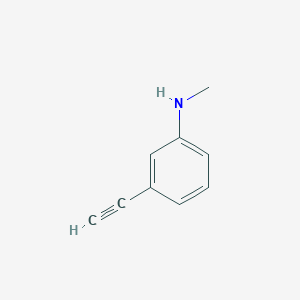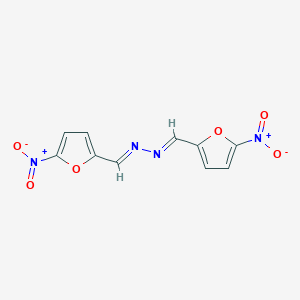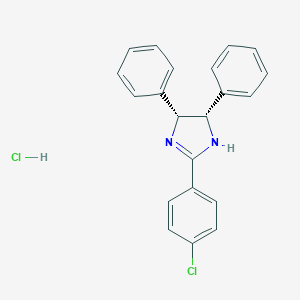
2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride (clonidine hydrochloride) is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It acts as an agonist of the alpha-2 adrenergic receptor, which regulates the release of norepinephrine, a neurotransmitter that affects blood pressure, heart rate, and attention.
作用机制
Clonidine hydrochloride acts as an agonist of the alpha-2 adrenergic receptor, which is located in the presynaptic membrane of noradrenergic neurons. By binding to this receptor, clonidine inhibits the release of norepinephrine, which reduces sympathetic nervous system activity and lowers blood pressure. In addition, clonidine can also bind to other receptors, such as imidazoline receptors and opioid receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Clonidine hydrochloride has a wide range of biochemical and physiological effects, including:
- Decreased sympathetic nervous system activity
- Lowered blood pressure
- Reduced heart rate
- Increased parasympathetic nervous system activity
- Sedation and drowsiness
- Analgesia (pain relief)
- Anxiolysis (anxiety reduction)
- Antidepressant effects
- Attenuation of opioid withdrawal symptoms
实验室实验的优点和局限性
Clonidine hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for alpha-2 adrenergic receptors
- Availability of specific antagonists and radioligands for receptor binding studies
- Well-established pharmacokinetics and pharmacodynamics in humans and animals
- Extensive clinical and preclinical data on its safety and efficacy
Some of the limitations include:
- Non-specific effects on other receptor systems
- Sedative and hypotensive effects that may interfere with behavioral and physiological measurements
- Limited brain penetration and distribution, which may restrict its use in neuropharmacological studies
- Lack of data on its long-term effects and potential toxicity in humans and animals
未来方向
Clonidine hydrochloride has several potential future directions for research, including:
- Development of novel alpha-2 adrenergic receptor agonists and antagonists with improved selectivity and efficacy
- Investigation of the role of alpha-2 adrenergic receptors in the regulation of autonomic and emotional functions
- Evaluation of the therapeutic potential of clonidine and other alpha-2 adrenergic receptor ligands in the treatment of psychiatric disorders, such as depression, anxiety, and PTSD
- Exploration of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of clonidine and its derivatives
- Development of new formulations and delivery systems for clonidine and other alpha-2 adrenergic receptor ligands to improve their pharmacokinetics and bioavailability.
合成方法
Clonidine hydrochloride can be synthesized from 2,6-dichlorobenzonitrile, benzaldehyde, and aniline. The reaction involves the formation of an imine intermediate, followed by reduction with sodium borohydride and quenching with hydrochloric acid. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
科学研究应用
Clonidine hydrochloride has been extensively studied for its pharmacological effects on the central nervous system. It has been used as a research tool to investigate the role of alpha-2 adrenergic receptors in various physiological and pathological processes, including pain, anxiety, depression, and addiction.
属性
CAS 编号 |
130186-26-4 |
|---|---|
分子式 |
C21H18Cl2N2 |
分子量 |
369.3 g/mol |
IUPAC 名称 |
(4R,5S)-2-(4-chlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+; |
InChI 键 |
BRBLXQRJSVLYHU-AMDBCLDASA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
规范 SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
同义词 |
2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride TA 383 TA-383 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



